Octyl 2-chloroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

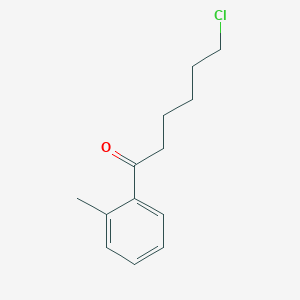

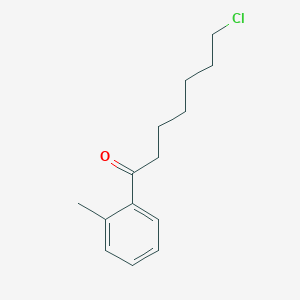

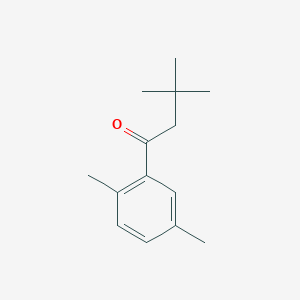

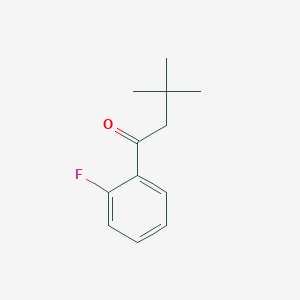

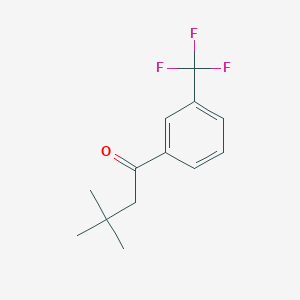

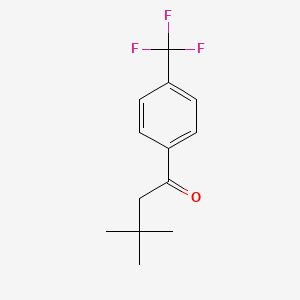

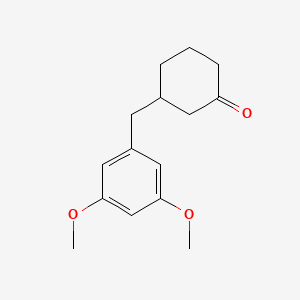

Octyl 2-chloroisonicotinate is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is used in various scientific research and industrial applications.

Molecular Structure Analysis

The molecular structure of Octyl 2-chloroisonicotinate consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Relevant Papers Several papers were found during the search, including a study on the stability of Octyl Nicotinate in aqueous solutions , a study on the synthesis of Octyl Octanoate using lipase , and a study on the healing effects of an Octyl-2-Cyanoacrylate formulation . These papers provide valuable insights into the properties and potential applications of Octyl 2-chloroisonicotinate and similar compounds.

Scientific Research Applications

Biocatalysis in Drug Synthesis

Octyl 2-chloroisonicotinate: may be used as a substrate in biocatalysis to produce chiral drugs. The use of lipase immobilized on an octyl-agarose support can achieve high enantioselectivity in reactions carried out in organic solvents . This process is crucial for creating optically pure enantiomers of drugs, which are important for their efficacy and safety in pharmaceutical applications.

Food Industry Applications

In the food industry, enzymes like lipase can be used to synthesize esters such as octyl octanoate, which is found in flavors and fragrances . Octyl 2-chloroisonicotinate could potentially serve as a precursor or intermediate in these reactions, contributing to the creation of compounds with specific sensory profiles.

Lipase Immobilization Techniques

The immobilization of lipases on supports like octyl-agarose is a significant area of research. Octyl 2-chloroisonicotinate could be involved in optimizing the immobilization process, which affects the stability and activity of the enzymes . This has implications for the efficiency and cost-effectiveness of industrial biocatalytic processes.

Enzyme Stability and Storage

The stability of enzymes during storage is a critical factor for their industrial use. Studies involving octyl-agarose supports can provide insights into the best practices for storing enzymes like lipase to maintain their activity over time . Octyl 2-chloroisonicotinate might play a role in these studies by acting as a model compound.

Biophysical Properties of Hybrid Membranes

Research into hybrid membranes composed of lipids, cholesterol, and sugar materials like octyl-β-D-glucopyranoside can be extended to include octyl 2-chloroisonicotinate . Understanding the biophysical properties of these membranes can lead to applications in drug delivery systems and biosensors.

Synthesis of Recruitment Pheromones

Octyl 2-chloroisonicotinate could be used in the synthesis of recruitment pheromones, which have applications in pest control and environmental management . The compound’s structure might allow it to act as a scaffold for creating pheromones that mimic those found in nature.

properties

IUPAC Name |

octyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-14(17)12-8-9-16-13(15)11-12/h8-9,11H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAINPQGFQVXXBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642148 |

Source

|

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-chloroisonicotinate | |

CAS RN |

898784-94-6 |

Source

|

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)